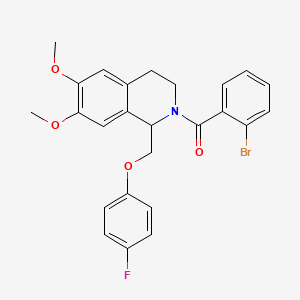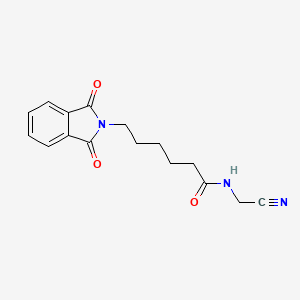
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone” is a complex organic molecule that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Methoxy Group Introduction: Methoxylation reactions using methanol and appropriate catalysts.
Phenoxy Methylation: Introduction of the 4-methoxyphenoxy group via nucleophilic substitution.
Sulfonylation: Attachment of the piperidin-1-ylsulfonyl group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction of the isoquinoline ring can lead to dihydroisoquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl and isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides, and bases like sodium hydroxide.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction can produce tetrahydroisoquinolines.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes like kinases and proteases.
Receptor Binding: May interact with neurotransmitter receptors.
Medicine
Drug Development: Investigated for its potential as an anti-cancer, anti-inflammatory, or neuroprotective agent.
Industry
Material Science: Used in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core can mimic natural substrates, leading to inhibition or activation of biological pathways. The methoxy and sulfonyl groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methanone
Uniqueness
The unique combination of the isoquinoline core with the piperidin-1-ylsulfonyl and methoxyphenoxy groups provides distinct chemical and biological properties. This makes the compound a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C31H36N2O7S |
|---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C31H36N2O7S/c1-37-24-9-11-25(12-10-24)40-21-28-27-20-30(39-3)29(38-2)19-23(27)15-18-33(28)31(34)22-7-13-26(14-8-22)41(35,36)32-16-5-4-6-17-32/h7-14,19-20,28H,4-6,15-18,21H2,1-3H3 |
InChI Key |
WHBFTOOGFNCDHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-bromophenyl)-4-(4-ethylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210115.png)
![2-(2-{[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethoxy)ethanol](/img/structure/B11210122.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210131.png)

![2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11210148.png)

![1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B11210162.png)
![3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(2-methylphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11210163.png)
![methyl 4-[2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B11210177.png)
![3-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11210178.png)

![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11210183.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cyclohexylpiperidine-3-carboxamide](/img/structure/B11210187.png)
![5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11210188.png)
